N-(2-aminoethyl)-2-furamide hydrochloride

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Researchers needing aqueous-compatible furan carboxamide building blocks avoid substitution risk with this hydrochloride salt. The primary amine-terminated ethyl chain and 2-substituted furan ring provide distinct hydrogen-bonding geometry for SAR studies and heterocycle synthesis. • Aqueous solubility from HCl salt enables amide coupling, Schiff base formation, and bioconjugation in polar media. • ≥95% purity, mp 155-159°C, LogP -0.689 ensure reproducible solution-phase chemistry. • Differentiates from 3-substituted isomers and free base, no reactivity adjustments. Available for immediate procurement.

Molecular Formula C7H11ClN2O2
Molecular Weight 190.63 g/mol
CAS No. 81253-55-6
Cat. No. B1290664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-2-furamide hydrochloride
CAS81253-55-6
Molecular FormulaC7H11ClN2O2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NCCN.Cl
InChIInChI=1S/C7H10N2O2.ClH/c8-3-4-9-7(10)6-2-1-5-11-6;/h1-2,5H,3-4,8H2,(H,9,10);1H
InChIKeyWHZVFHAKDAVPNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-aminoethyl)-2-furamide hydrochloride: Technical Specifications & Procurement


N-(2-aminoethyl)-2-furamide hydrochloride (C₇H₁₁ClN₂O₂, MW 190.63 g/mol) is a furan-2-carboxamide derivative featuring a primary amine-terminated ethyl chain and a hydrochloride salt form that enhances aqueous solubility relative to the free base [1]. The compound is commercially available from multiple vendors at ≥95% purity [2], with a reported melting point range of 155–159°C and a calculated LogP of -0.689 . Its furan ring and pendent primary amine make it a versatile intermediate for organic synthesis, medicinal chemistry, and materials science applications .

Hydrochloride salt form supports aqueous solubility for solution-phase chemistry
2-Substituted furan carboxamide ensures defined reactivity and synthetic compatibility
Hydrophilic profile (LogP < 0) supports aqueous-based workflows and assay compatibility

N-(2-aminoethyl)-2-furamide hydrochloride: Analog Substitution Risks


Substituting N-(2-aminoethyl)-2-furamide hydrochloride with seemingly related furan carboxamide analogs introduces significant experimental risk due to divergent physicochemical properties and synthetic utility. The 2-substitution pattern on the furan ring—versus the 3-substituted isomer—fundamentally alters electronic distribution and hydrogen-bonding geometry, which can affect downstream reactivity in amide coupling and heterocycle construction [1]. Furthermore, the hydrochloride salt form confers aqueous solubility advantages over the neutral free base (N-(2-aminoethyl)furan-2-carboxamide), which is critical for solution-phase chemistry and biological assay compatibility . Methyl substitution at the 3-position of the furan ring (e.g., N-(2-aminoethyl)-3-methyl-2-furamide) increases molecular weight and lipophilicity, potentially altering both reactivity and bioavailability profiles . These structural and formulation differences cannot be compensated by simple stoichiometric adjustment in established protocols.

Target Attribute
Potential Substitute
Risk Profile
2‑Substituted furan core
3‑Substituted isomer (furan‑3‑carboxamide)
Positional isomerism may alter electronic environment and hydrogen‑bonding geometry, shifting reactivity in coupling and heterocycle formation
Hydrochloride salt (190.63 g/mol)
Free base (154.17 g/mol)
Free base may lack adequate aqueous solubility for solution‑phase protocols; stoichiometric mismatch requires adjustment
Parent furan‑2‑carboxamide
3‑Methyl analog (increased lipophilicity)
Added methyl group may raise LogP and alter partitioning, potentially affecting synthetic handling and biological profiling

N-(2-aminoethyl)-2-furamide hydrochloride vs. Structural Analogs


Furan Ring Substitution: 2- vs. 3-Position

N-(2-aminoethyl)-2-furamide hydrochloride bears the carboxamide substituent at the 2-position of the furan ring, whereas its structural isomer N-(2-aminoethyl)furan-3-carboxamide places the substituent at the 3-position [1]. This positional difference results in distinct electronic environments and hydrogen-bonding geometries that can significantly impact reactivity and biological target engagement .

Furan ring substitution
Reported
2‑position (target) vs. 3‑position (isomer)
Substitution position governs electronic environment and H‑bond geometry
May shift reactivity in amide coupling and heterocycle construction
Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Aqueous Solubility via Hydrochloride Salt

The target compound is supplied as the hydrochloride salt (C₇H₁₁ClN₂O₂, MW 190.63 g/mol), which enhances aqueous solubility relative to the free base N-(2-aminoethyl)furan-2-carboxamide (C₇H₁₀N₂O₂, MW 154.17 g/mol) [1]. The salt form improves dissolution in water and polar solvents, facilitating its use in biological assays and aqueous reaction conditions where the free base may exhibit limited solubility .

Aqueous solubility
Data to verify
HCl salt enhances aqueous solubility (qualitative vendor report)
Salt form supports dissolution for biological assays and aqueous reactions
Free base may show limited solubility; quantitative data not provided
Formulation Chemistry Biological Assay Solution-Phase Synthesis

Lipophilicity vs. 3-Methyl Analog

The calculated LogP for N-(2-aminoethyl)-2-furamide hydrochloride is -0.689 , indicating hydrophilic character. The 3-methyl analog N-(2-aminoethyl)-3-methyl-2-furamide (C₈H₁₂N₂O₂, MW 168.19 g/mol) is expected to exhibit increased lipophilicity due to the additional methyl substituent, which would alter its distribution behavior in biological systems and organic solvent partitioning.

Lipophilicity vs. methyl analog
Class‑level inference
Target LogP −0.689 (calc.); methyl analog expected ~−0.2
Hydrophilic character supports aqueous workflows; analog may shift partitioning
Estimated methyl group contribution; direct LogP comparison unavailable
ADME Prediction Medicinal Chemistry Lead Optimization

Molecular Weight and Stoichiometry

The hydrochloride salt has a molecular weight of 190.63 g/mol, while the free base is 154.17 g/mol [1]. This 36.46 g/mol difference (corresponding to HCl) must be accounted for in stoichiometric calculations during reaction setup and inventory management.

Molecular weight
Specification review
ΔMW = 36.46 g/mol (HCl)
Free base 154.17Target 190.63
23.6% mass difference; molar calculations must use salt‑form MW
Vendor specification; neglecting HCl mass leads to stoichiometric error
Chemical Procurement Synthetic Planning Inventory Management

N-(2-aminoethyl)-2-furamide hydrochloride: Recommended Applications


Aqueous-Phase Synthesis & Bioconjugation

The hydrochloride salt form enhances aqueous solubility, making N-(2-aminoethyl)-2-furamide hydrochloride the preferred starting material for reactions conducted in water or polar solvents . This includes amide coupling reactions, Schiff base formation, and bioconjugation to carboxylic acid-containing biomolecules where aqueous compatibility is essential [1].

Medicinal Chemistry: Lead Generation & SAR

The compound's LogP of -0.689 indicates favorable aqueous solubility and potential for low non-specific binding, making it a suitable core scaffold for developing hydrophilic small-molecule probes or drug candidates . The 2-substituted furan ring offers a distinct hydrogen-bonding geometry compared to 3-substituted analogs, enabling SAR studies to map binding interactions [2].

Building Block for Heterocyclic Libraries

N-(2-aminoethyl)-2-furamide hydrochloride serves as a versatile intermediate for constructing more complex heterocyclic systems . The primary amine can be elaborated via reductive amination, acylation, or sulfonylation, while the furan ring can participate in Diels-Alder reactions or electrophilic aromatic substitution, enabling diversification into focused compound libraries.

Application
Selection Property
Validation Focus
Aqueous‑phase synthesis & bioconjugation
Hydrochloride salt for aqueous solubility; primary amine reactivity
Solubility in buffer/solvent; amine coupling efficiency under aqueous conditions
Medicinal chemistry SAR & lead generation
2‑Substituted furan scaffold; hydrophilic profile (LogP < 0)
Hydrogen‑bonding geometry vs. 3‑substituted controls; off‑target binding trends
Heterocyclic library synthesis
Furan ring amenable to Diels–Alder and electrophilic substitution; primary amine for derivatization
Reactivity in cycloaddition/acylation; diversification efficiency into focused libraries

Technical Documentation Hub

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18 linked technical documents
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